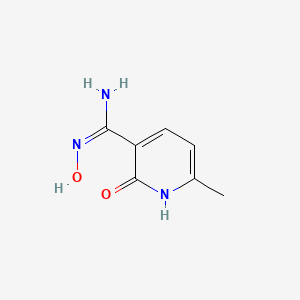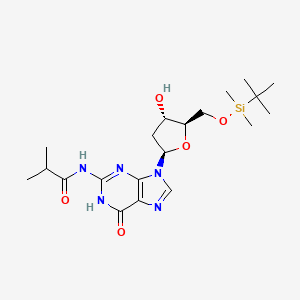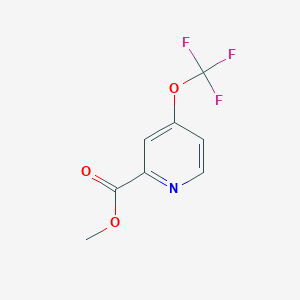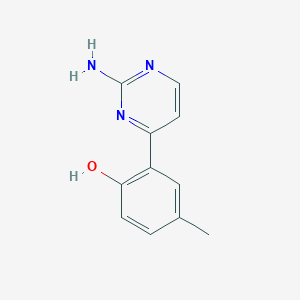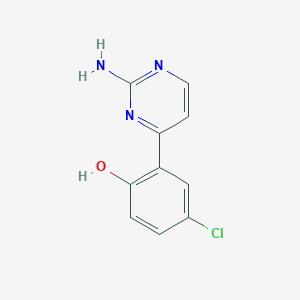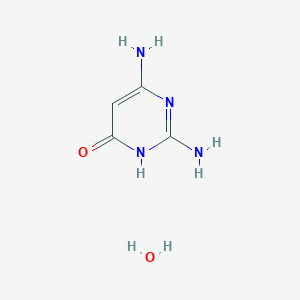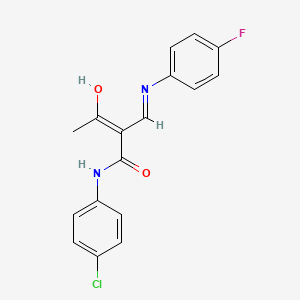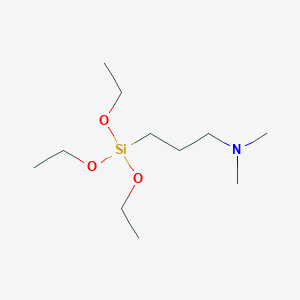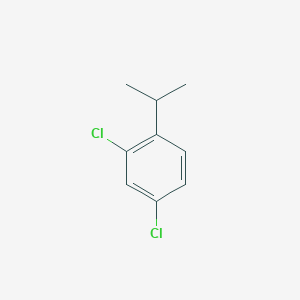
2,4-Dichloro-1-isopropylbenzene
描述
2,4-Dichloro-1-isopropylbenzene is an organic compound with the molecular formula C9H10Cl2. It belongs to the family of chlorobenzene derivatives and is characterized by the presence of two chlorine atoms and an isopropyl group attached to a benzene ring . This compound is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-1-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 1-isopropylbenzene (cumene) in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the 2 and 4 positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .
化学反应分析
Types of Reactions
2,4-Dichloro-1-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Under specific conditions, the isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms, resulting in the formation of less substituted benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under elevated temperatures and pressures.
Major Products Formed
科学研究应用
2,4-Dichloro-1-isopropylbenzene has several applications in scientific research:
作用机制
The mechanism of action of 2,4-Dichloro-1-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and isopropyl group influence the compound’s reactivity and selectivity in these reactions. The compound can form intermediates such as arenium ions, which undergo further transformations to yield substituted benzene derivatives .
相似化合物的比较
Similar Compounds
2,4-Dichlorotoluene: Similar in structure but with a methyl group instead of an isopropyl group.
2,4-Dichlorophenol: Contains hydroxyl group instead of an isopropyl group.
2,4-Dichlorobenzaldehyde: Contains an aldehyde group instead of an isopropyl group.
Uniqueness
2,4-Dichloro-1-isopropylbenzene is unique due to the presence of both chlorine atoms and an isopropyl group, which confer distinct chemical properties and reactivity patterns. This combination makes it valuable for specific synthetic applications and research studies .
属性
IUPAC Name |
2,4-dichloro-1-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEAFTDKXQTDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
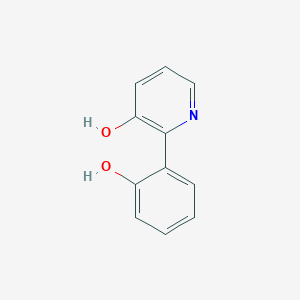
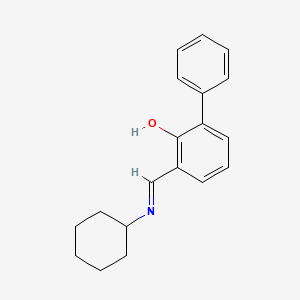
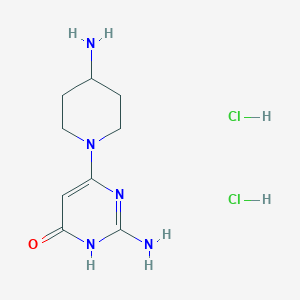
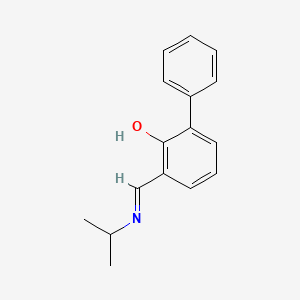
![2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B6299951.png)

